2-Phenylhexylamine hydrochloride 2-Phenylhexylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 63765-92-4
VCID: VC18451833
InChI: InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H
SMILES:
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

2-Phenylhexylamine hydrochloride

CAS No.: 63765-92-4

Cat. No.: VC18451833

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylhexylamine hydrochloride - 63765-92-4

Specification

CAS No. 63765-92-4
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name 2-phenylhexylazanium;chloride
Standard InChI InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H
Standard InChI Key ROMSRIRQMRUQQA-UHFFFAOYSA-N
Canonical SMILES CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-]

Introduction

Chemical Identity and Physicochemical Properties

2-Phenylethylamine hydrochloride is a white to off-white crystalline powder with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . Its structure comprises a phenethyl backbone protonated at the amine group, forming a stable hydrochloride salt. Key physicochemical properties include:

PropertyValueSource
Melting Point220–222 °C (lit.)
Boiling Point217 °C
Flash Point81 °C
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 10 mg/ml
LogP (Partition Coefficient)1.458 (estimated)
Storage Conditions–20°C in airtight containers

The compound’s solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays . Its relatively low logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for in vitro studies .

Synthesis and Industrial Production

Reduction of Phenylacetamide

A patented method (CN103641725A) describes the reduction of phenylacetamide using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene . The reaction proceeds at 90–96°C for 3.5–4.5 hours, yielding 2-phenylethylamine after acidification and extraction . This approach minimizes side reactions compared to traditional reductants like lithium aluminum hydride (LiAlH₄) and improves cost efficiency .

Reaction Scheme:

Phenylacetamide+Zn(BH₄)₂THF/Toluene2-PhenylethylamineHCl2-Phenylethylamine Hydrochloride\text{Phenylacetamide} + \text{Zn(BH₄)₂} \xrightarrow{\text{THF/Toluene}} \text{2-Phenylethylamine} \xrightarrow{\text{HCl}} \text{2-Phenylethylamine Hydrochloride}

Alternative Routes

Commercial synthesis often employs aliphatic nitro derivatives reduced with pinacol borane in the presence of triethylboron and potassium tert-butoxide . Post-reaction treatment with hydrochloric acid yields the hydrochloride salt with >97% purity .

Pharmacological Applications and Mechanisms

Neuromodulatory Activity

2-Phenylethylamine hydrochloride acts as a trace amine-associated receptor 1 (TAAR1) agonist, modulating dopamine and serotonin transmission . Animal studies demonstrate its ability to increase locomotor activity and induce conditioned place preference, suggesting reinforcing properties .

Clinical and Research Use

  • CNS Stimulation: Used in preclinical models to study amphetamine-like effects due to structural similarity .

  • Neuroprotection: Emerging evidence suggests potential in mitigating oxidative stress in neuronal cultures .

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